1-(4-Fluorophenoxy)-2,4-dinitrobenzene
Overview
Description
The compound “1-(4-Fluorophenoxy)-4-nitrobenzene” is a chemical compound that likely belongs to the class of organic compounds known as nitrobenzenes1. Nitrobenzenes are compounds containing a nitro group (-NO2) attached to a benzene ring1.
Synthesis Analysis
While specific synthesis information for “1-(4-Fluorophenoxy)-2,4-dinitrobenzene” was not found, a related compound, “2-(4-fluorophenoxy) acetic acid”, was synthesized by refluxing 4-fluoro phenol with ethyl chloroacetate in acetone23.
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenoxy)-4-nitrobenzene” would likely consist of a benzene ring with a nitro group (-NO2) and a fluorophenoxy group (-OC6H4F) attached4.
Chemical Reactions Analysis
Specific chemical reactions involving “1-(4-Fluorophenoxy)-2,4-dinitrobenzene” were not found. However, nitrobenzenes are generally reactive and can undergo various chemical transformations5.Physical And Chemical Properties Analysis
Specific physical and chemical properties for “1-(4-Fluorophenoxy)-2,4-dinitrobenzene” were not found. However, a related compound, “4-Fluorophenoxy”, has a molecular weight of 111.09 g/mol and is a solid at room temperature4.Scientific Research Applications
Intermolecular Interactions in Derivatives
- Application Summary : The intermolecular interactions in derivatives of 1,2,4-triazoles, including a fluoro derivative structurally similar to 1-(4-Fluorophenoxy)-2,4-dinitrobenzene, have been extensively studied.
- Methods of Application : These studies provide insights into the nature of interactions like C–H⋯O and lp⋯π.
- Results : The results are crucial for understanding the chemical behavior and potential applications of these compounds in various fields.
Synthesis and Antimicrobial Activity
- Application Summary : Research on thiomorpholine derivatives, closely related to the compound of interest, has shown promise in developing new bioactive molecules with antimicrobial properties.
- Methods of Application : The methods involve synthesizing these derivatives and testing their antimicrobial activity.
- Results : The results suggest potential applications in the development of new antimicrobial agents.
Pharmaceutical Synthesis Intermediate
- Application Summary : 4-(4-Fluorophenoxy)benzaldehyde, a compound structurally similar to 1-(4-Fluorophenoxy)-2,4-dinitrobenzene, can be used as a pharmaceutical synthesis intermediate .
- Methods of Application : This compound can be used in the synthesis of various pharmaceuticals .
- Results : The specific results would depend on the particular pharmaceutical being synthesized .
Sono-Photochemical Properties
- Application Summary : A zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy was synthesized and its graphene oxide (GO)-based composites were prepared by noncovalently coating the phthalocyanine on the GO surface .
- Methods of Application : The therapeutic contribution of GO to these new sono/photosensitizers through sono/photochemical studies is presented for the first time .
- Results : According to obtained results, this compound and its composites could be promising as good photosensitizers for both photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) due to their very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT) .
Sono-Photochemical Properties
- Application Summary : A zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy was synthesized and its graphene oxide (GO)-based composites were prepared by noncovalently coating the phthalocyanine on the GO surface .
- Methods of Application : The therapeutic contribution of GO to these new sono/photosensitizers through sono/photochemical studies is presented for the first time .
- Results : According to obtained results, this compound and its composites could be promising as good photosensitizers for both photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) due to their very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT) .
Safety And Hazards
Specific safety and hazard information for “1-(4-Fluorophenoxy)-2,4-dinitrobenzene” was not found. However, it’s important to handle all chemical compounds with care and use appropriate safety measures789.
Future Directions
While specific future directions for “1-(4-Fluorophenoxy)-2,4-dinitrobenzene” were not found, related compounds have been studied for their potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology10. Further research could explore the potential applications of “1-(4-Fluorophenoxy)-2,4-dinitrobenzene” in these and other areas.
Please note that this information is based on related compounds and may not be directly applicable to “1-(4-Fluorophenoxy)-2,4-dinitrobenzene”. For accurate information, specific studies on “1-(4-Fluorophenoxy)-2,4-dinitrobenzene” would be needed.
properties
IUPAC Name |
1-(4-fluorophenoxy)-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMOMHWTRWMDBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295456 | |
Record name | 1-(4-fluorophenoxy)-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)-2,4-dinitrobenzene | |
CAS RN |
1033-02-9 | |
Record name | NSC102046 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-fluorophenoxy)-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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